molecular formula C20H24N4O3S B4942270 1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone

1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone

Cat. No. B4942270
M. Wt: 400.5 g/mol
InChI Key: MTFVPRAZLSEGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone inhibits BTK by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to downstream signaling molecules, leading to the inhibition of B cell activation and proliferation.
Biochemical and Physiological Effects
Inhibition of BTK by 1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone has been shown to have several biochemical and physiological effects. It leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune disorders. It also leads to a decrease in the proliferation and survival of B cells, which are involved in the development and progression of B cell lymphomas.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone in lab experiments include its high potency and selectivity for BTK, which makes it an ideal tool for studying the role of BTK in various diseases. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone. One direction is the development of more potent and selective BTK inhibitors for the treatment of B cell-related diseases. Another direction is the study of the role of BTK in other diseases, such as solid tumors and viral infections. Additionally, the use of 1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone in combination with other drugs for the treatment of various diseases is an area of active research.

Synthesis Methods

The synthesis of 1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone involves several steps. The starting material for the synthesis is 4-bromo-2-nitroaniline, which is reacted with piperazine to form 4-(2-piperazin-1-ylanilino)-2-nitrobenzene. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form 4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}aniline. Finally, this compound is reacted with 2-piperidinone to form 1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone.

Scientific Research Applications

1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone has been extensively studied for its potential applications in various fields. It has been shown to be a potent inhibitor of BTK, a protein kinase that plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B cell-related diseases, including B cell lymphomas and autoimmune disorders.

properties

IUPAC Name

1-[4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20-6-2-4-12-24(20)17-7-9-18(10-8-17)28(26,27)23-15-13-22(14-16-23)19-5-1-3-11-21-19/h1,3,5,7-11H,2,4,6,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFVPRAZLSEGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one

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